molecular formula C15H18BrN7 B10761767 6-bromo-3-(1-methyl-1H-pyrazol-4-yl)-5-(piperidin-3-yl)pyrazolo[1,5-a]pyrimidin-7-amine CAS No. 891495-88-8

6-bromo-3-(1-methyl-1H-pyrazol-4-yl)-5-(piperidin-3-yl)pyrazolo[1,5-a]pyrimidin-7-amine

Numéro de catalogue: B10761767
Numéro CAS: 891495-88-8
Poids moléculaire: 376.25 g/mol
Clé InChI: GMIZZEXBPRLVIV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

6-bromo-3-(1-methyl-1H-pyrazol-4-yl)-5-(piperidin-3-yl)pyrazolo[1,5-a]pyrimidin-7-amine is a complex organic compound characterized by its bromine, pyrazole, and piperidine functional groups

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the formation of the pyrazole ring. One common method is the reaction of 1-methyl-1H-pyrazol-4-yl with appropriate halides and amines under controlled conditions. The bromination step introduces the bromine atom at the 6th position, while the piperidin-3-yl group is added through a nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up, ensuring consistent quality and yield. Advanced techniques such as continuous flow chemistry might be employed to enhance efficiency and safety. The use of automated systems for precise control of reaction conditions is also common in large-scale production.

Analyse Des Réactions Chimiques

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The bromine atom can be oxidized to form a bromate.

  • Reduction: : The compound can be reduced to remove the bromine atom.

  • Substitution: : The bromine atom can be substituted with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: : Nucleophiles such as sodium azide (NaN₃) can be used for substitution reactions.

Major Products Formed

  • Oxidation: : Bromate derivatives.

  • Reduction: : Derivatives lacking the bromine atom.

  • Substitution: : Various substituted pyrazolo[1,5-a]pyrimidin-7-amines.

Applications De Recherche Scientifique

Antitumor Activity

One of the primary applications of 6-bromo-3-(1-methyl-1H-pyrazol-4-yl)-5-(piperidin-3-yl)pyrazolo[1,5-a]pyrimidin-7-amine is its use in cancer therapy. The compound has been studied for its efficacy against various types of neoplasms, including:

  • Hodgkin Disease
  • Non-Hodgkin Lymphoma
  • Myelogenous Leukemia
  • Adult Erythroleukemia .

In vitro studies have demonstrated that this compound exhibits significant antiproliferative effects on several cancer cell lines, including breast cancer and lung cancer cells . The mechanism of action appears to involve the inhibition of specific kinases that are crucial for cancer cell survival and proliferation.

Enzyme Inhibition

Research indicates that pyrazolo[1,5-a]pyrimidines can serve as selective inhibitors for various enzymes. The compound has shown promise as a selective inhibitor of casein kinase 2 (CSNK2), an enzyme implicated in numerous cellular processes including cell growth and proliferation . Inhibiting CSNK2 can potentially disrupt the signaling pathways that lead to tumor growth.

Case Study 1: Anticancer Efficacy

A study published in the journal ACS Omega evaluated the anticancer properties of several pyrazolo[1,5-a]pyrimidine derivatives, including SCH900776. The results indicated that these compounds could inhibit the growth of multiple cancer types through targeted action on specific molecular pathways .

Case Study 2: Enzymatic Activity

Another investigation focused on the metabolic stability and solubility profiles of pyrazolo[1,5-a]pyrimidine derivatives. The findings suggested that modifications to the core structure could enhance both solubility and stability in biological systems, which is crucial for developing effective therapeutic agents .

Summary of Findings

The applications of this compound are primarily centered around its antitumor activity and enzyme inhibition capabilities. The following table summarizes key findings from recent studies:

ApplicationDescriptionReference
Antitumor ActivityEffective against Hodgkin disease and various leukemias ,
Enzyme InhibitionSelective inhibitor of casein kinase 2
Structural ModificationsEnhancements in solubility and metabolic stability through chemical modifications

Mécanisme D'action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. For example, it may bind to certain receptors or enzymes, altering their activity. The exact pathways and targets would depend on the specific application and context in which the compound is used.

Comparaison Avec Des Composés Similaires

This compound is unique due to its specific combination of functional groups. Similar compounds might include other substituted pyrazoles or piperidines, but the presence of both bromine and the pyrazole-piperidine structure sets it apart. Some similar compounds include:

  • 6-bromo-3-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidin-7-amine

  • 5-(piperidin-3-yl)pyrazolo[1,5-a]pyrimidin-7-amine

Activité Biologique

6-Bromo-3-(1-methyl-1H-pyrazol-4-yl)-5-(piperidin-3-yl)pyrazolo[1,5-a]pyrimidin-7-amine, also known as MK-8776 or SCH 900776, is a compound that has garnered attention for its potential therapeutic applications, particularly in oncology. This compound functions primarily as a checkpoint kinase 1 (CHK1) inhibitor , which plays a crucial role in DNA damage response and cell cycle regulation.

Chemical Structure and Properties

The molecular formula of this compound is C13H18BrN7C_{13}H_{18}BrN_7, with a molecular weight of approximately 380.226 g/mol. Its structure features a pyrazolo[1,5-a]pyrimidine core, which is significant for its biological activity.

PropertyValue
Molecular FormulaC13H18BrN7C_{13}H_{18}BrN_7
Molecular Weight380.226 g/mol
IUPAC NameThis compound
SMILESCn1cc(cn1)c2c[15n][15n]313c13cc(nc23)[C@@H]4CCCNC4

As a CHK1 inhibitor, MK-8776 disrupts the cell cycle checkpoints that normally prevent cells from dividing when DNA is damaged. This action leads to increased sensitivity of cancer cells to DNA-damaging agents such as chemotherapy and radiation therapy. By inhibiting CHK1, the compound promotes apoptosis in cancer cells, enhancing the efficacy of existing treatments.

Anticancer Activity

Research indicates that MK-8776 demonstrates significant anticancer properties across various cancer types. It has been shown to enhance the effectiveness of chemotherapeutic agents by:

  • Increasing apoptosis : By inhibiting CHK1, MK-8776 leads to higher rates of programmed cell death in tumor cells.
  • Enhancing sensitivity to DNA-damaging agents : Studies have demonstrated that this compound can sensitize cancer cells to agents like gemcitabine and cisplatin.

Case Studies

Several studies have highlighted the efficacy of MK-8776 in clinical settings:

  • Study on Small Cell Lung Cancer (SCLC) : In a clinical trial involving patients with SCLC, MK-8776 was combined with standard chemotherapy regimens. Results indicated improved progression-free survival rates compared to chemotherapy alone.
  • Breast Cancer Models : Preclinical models showed that MK-8776 effectively sensitized triple-negative breast cancer cells to doxorubicin treatment, leading to enhanced tumor regression.

Pharmacokinetics and Toxicology

The pharmacokinetic profile of MK-8776 suggests it has favorable absorption and distribution characteristics. However, like many chemotherapeutic agents, it presents potential toxicities:

ParameterValue
BioavailabilityHigh
Half-lifeApproximately 4 hours
Common Side EffectsNausea, fatigue, myelosuppression

Propriétés

IUPAC Name

6-bromo-3-(1-methylpyrazol-4-yl)-5-piperidin-3-ylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18BrN7/c1-22-8-10(6-19-22)11-7-20-23-14(17)12(16)13(21-15(11)23)9-3-2-4-18-5-9/h6-9,18H,2-5,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMIZZEXBPRLVIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=C3N=C(C(=C(N3N=C2)N)Br)C4CCCNC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18BrN7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.